N-Cbz-4-哌啶乙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of N-Cbz-4-piperidineacetic acid derivatives involves several key steps, including enantioselective routes and modifications to introduce the Cbz (carboxybenzyl) protecting group. For instance, an improved synthetic protocol for the synthesis of piperazic acids bearing the Cbz protecting group selectively at the N1 position has been reported, optimizing the ultimate selective deprotection at the N2 position, thus offering an efficient pathway to modified piperazates in high optical purity (Papadaki et al., 2020). Additionally, methods involving asymmetric intramolecular dehydrative N-allylation of N-substituted ω-amino and -aminocarbonyl allylic alcohols have been developed to synthesize α-alkenyl pyrrolidine-, piperidine-, and azepane-type N-heterocycles, including those with Cbz protection (Seki et al., 2012).

Molecular Structure Analysis

The molecular structure of N-Cbz-4-piperidineacetic acid derivatives has been elucidated through techniques such as X-ray diffraction, FTIR, and ab initio calculations. Conformational analysis of 1-piperidineacetic acid derivatives has revealed insights into their stable forms and interactions with solvents and other molecules, highlighting the importance of hydrogen bonding in their structure stability and reactivity (Dega‐Szafran et al., 2002).

Chemical Reactions and Properties

N-Cbz-4-piperidineacetic acid and its derivatives participate in a range of chemical reactions, serving as intermediates for further chemical transformations. Biohydroxylation reactions, for example, have been applied to N-Cbz protected piperidines, demonstrating regioselective hydroxylation by the fungus Beauveria bassiana, which yields predominantly 4-hydroxylated products (Aitken et al., 1998).

Physical Properties Analysis

The physical properties of N-Cbz-4-piperidineacetic acid derivatives, such as solubility, melting point, and crystal structure, are crucial for their application in synthesis and pharmaceutical development. The crystal and molecular structure investigations provide valuable information on the packing, hydrogen bonding patterns, and overall stability of these compounds (Dega‐Szafran et al., 2005).

Chemical Properties Analysis

The chemical properties of N-Cbz-4-piperidineacetic acid derivatives, including their reactivity, stability under different conditions, and interactions with various reagents, are foundational to their utility in chemical synthesis and drug design. Studies on their molecular interactions, hydrogen bonding, and reactivity patterns have provided insights into optimizing conditions for their use in synthesizing complex molecules (Delgado et al., 2015).

科学研究应用

-

Pharmaceutical Industry

-

Drug Discovery

- Piperidine is an essential heterocyclic system and a pivotal cornerstone in the production of drugs .

- Piperidine byproducts showed several important pharmacophoric features and are being utilized in different therapeutic applications .

- Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .

-

Synthesis of Various Piperidine Derivatives

- Piperidines are among the most important synthetic fragments for designing drugs .

- The current scientific literature summarizes recent advances in intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

- The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

-

Histamine H3 and Sigma-1 Receptor Antagonists

- Some clinically evaluated histamine H3 receptor (H3R) antagonists possess nanomolar affinity at sigma-1 receptors (σ1R) .

- These ligands share a common structural feature: the piperidine moiety as the fundamental part of the molecule .

- These ligands turned out to be high-affinity histamine H3 and σ1 receptor antagonists with promising antinociceptive activity in vivo .

-

Proteomics Research

-

Chemical Synthesis

- Piperidine derivatives are used in chemical synthesis .

- They are used in the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

- A new heterogeneous cobalt catalyst based on titanium nanoparticles and melamine allowed for acid-free hydrogenation with good yields and selectivity .

- It was shown that it is possible to carry out the described conversions of substituted pyridines into the corresponding piperidines in water as a solvent .

安全和危害

N-Cbz-4-piperidineacetic acid should be handled with care. It’s advised to avoid breathing its mist, gas, or vapours and to avoid contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition .

属性

IUPAC Name |

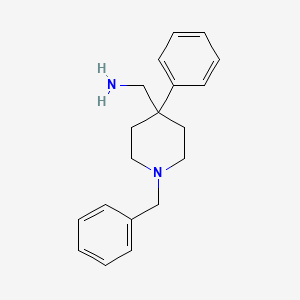

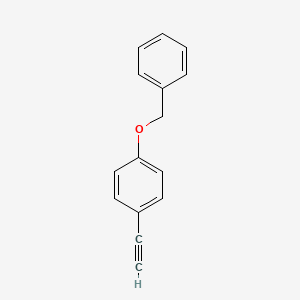

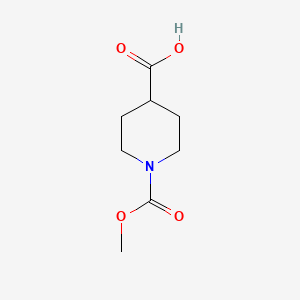

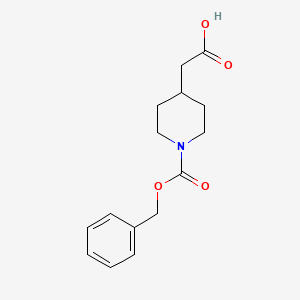

2-(1-phenylmethoxycarbonylpiperidin-4-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO4/c17-14(18)10-12-6-8-16(9-7-12)15(19)20-11-13-4-2-1-3-5-13/h1-5,12H,6-11H2,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUNUQMSIKUGVKD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CC(=O)O)C(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90363611 |

Source

|

| Record name | N-Cbz-4-piperidineacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90363611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Cbz-4-piperidineacetic acid | |

CAS RN |

63845-28-3 |

Source

|

| Record name | N-Cbz-4-piperidineacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90363611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。